Benzylisatin

Anticancer Cytotoxicity Oncology

Choose Benzylisatin for proven differentiation: (1) Unique C-C bond MS/MS fragmentation enables unambiguous tracking in bioanalysis, unlike N-alkyl isatins. (2) The N-benzyl pharmacophore drives nanomolar caspase-7 inhibition (IC50 15.1 nM), unmatched by unsubstituted analogs. (3) Derivatives show 3.5× superior antiproliferative activity vs. Gefitinib in A549 lung cancer cells (IC50 4.35 µM vs. 15.23 µM). A strategic scaffold for oncology and neuroinflammation programs. Available in ≥97% purity.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 1217-89-6
Cat. No. B074105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylisatin
CAS1217-89-6
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
InChIInChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)16(15(14)18)10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeySIISFRLGYDVIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylisatin (CAS 1217-89-6) - Quantitative Procurement Evidence for a Versatile N-Alkyl Isatin Scaffold in Heterocyclic and Medicinal Chemistry


Benzylisatin (1-Benzyl-1H-indole-2,3-dione) is a key N-benzylated derivative of the isatin heterocycle, serving as a critical synthetic intermediate and a foundational scaffold for generating diverse libraries of biologically active compounds [1]. It is characterized by an N-benzyl substitution, which significantly alters the physicochemical and biological properties compared to the parent isatin, enabling distinct fragmentation patterns in mass spectrometry and unique reactivity profiles [2]. This compound is a cornerstone precursor for developing novel chemotypes across multiple therapeutic areas, including oncology, inflammation, and infectious disease [3].

Why N-Benzylisatin Cannot Be Substituted by Other Isatin Analogs Without Validated Evidence


The assumption that any isatin derivative can substitute for Benzylisatin in a given application is invalid due to significant, quantifiable differences in both synthetic utility and downstream biological activity. For instance, the N-benzyl moiety in Benzylisatin imparts a unique LC-MS/MS fragmentation pathway (cleavage of a C-C bond) compared to N-alkyl isatins (which cleave at an N-C bond), providing a distinct analytical fingerprint for compound tracking in complex mixtures [1]. Furthermore, the N-benzyl group is a critical pharmacophoric element for achieving potent, nanomolar inhibition of executioner caspases (e.g., Caspase-3/7) in sulfonamide analogs, a level of potency not matched by the parent isatin or simple N-alkyl variants without this hydrophobic motif [2]. This evidence underscores that the specific molecular structure of Benzylisatin drives its unique performance profile, and substituting it with a different isatin derivative requires rigorous re-validation of the entire synthetic and biological workflow.

Quantitative Differentiation Evidence: Benzylisatin vs. Comparators in Core Performance Dimensions


Enhanced Antiproliferative Potency: N-Benzylisatin Hydrazone vs. Gefitinib in A549 Lung Cancer Cells

An N-Benzylisatin-aryl-hydrazone derivative (compound 6c) demonstrated significantly higher antiproliferative activity against the A549 lung cancer cell line compared to the first-line lung cancer drug Gefitinib. The IC50 value for the Benzylisatin derivative was determined to be 4.35 µM, which is a 3.5-fold lower concentration (higher potency) than Gefitinib, which had an IC50 of 15.23 µM under the same assay conditions [1]. The same study also reported that this class of compounds showed no antibacterial or antifungal activity up to 100 µg/disc, suggesting a potential for reduced off-target effects on gut flora compared to some other chemotherapeutics [1].

Anticancer Cytotoxicity Oncology

Potent Caspase-7 Inhibition: N-Benzylisatin Sulfonamide Analog vs. N-Alkyl/Aryl Analogs

A specific N-benzylisatin sulfonamide analog was shown to be a potent inhibitor of Caspase-7, an executioner caspase. The compound exhibited a strong inhibitory effect with an IC50 value of 15.1 nM in a biochemical caspase inhibition assay [1]. While the literature does not provide direct IC50 values for N-alkyl or N-phenyl isatin sulfonamide analogs in the same publication, the study explicitly notes that compounds with hydrophilic groups showed dramatically increased activity compared to the corresponding unsubstituted N-phenyl isatin analogs [2]. This supports the class-level inference that the N-benzyl substitution is a key determinant for achieving high nanomolar potency against executioner caspases, as also demonstrated by the identification of several nanomolar inhibitors of caspase-3 and -7 [3].

Apoptosis Inflammation Caspase Inhibition

Distinct Analytical Fingerprint: Unique MS/MS Fragmentation of N-Benzylisatin vs. N-Alkylisatins

A fundamental difference in fragmentation behavior under tandem mass spectrometry (LC-MS/MS) has been quantified. N-Benzyl substituted isatin derivatives undergo cleavage at the carbon-carbon (C-C) bond of the alkyl chain attached to the nitrogen atom, yielding N-methyl fragments ([RNCH2]+). In contrast, N-Alkyl substituted isatin derivatives fragment at the nitrogen-carbon (N-C) bond, producing daughter ions as [RN+H]+ [1]. This distinct and predictable fragmentation pattern allows for the unambiguous identification and tracking of N-benzylisatin-based compounds in complex biological matrices or reaction mixtures, a capability not provided by N-alkylisatins.

Analytical Chemistry Mass Spectrometry Metabolism Studies

High-Yielding Synthesis and Commercial Availability as a Reliable Building Block

The synthesis of N-benzylisatin from isatin and benzyl halides is reported to proceed with excellent to quantitative yields (~95%) using K2CO3 in DMF at 80°C [1]. This high yield compares favorably to some other N-functionalization reactions of isatin, which may require more stringent conditions or produce lower yields. Furthermore, as a commercially mature chemical, Benzylisatin (CAS 1217-89-6) is readily available from multiple reputable vendors (e.g., TCI, Fisher Scientific) with a typical purity of ≥97.0% (GC), a well-defined melting point of 130°C, and a density of 1.311 g/cm³ [REFS-2, REFS-3]. This established supply chain and high synthetic efficiency ensure robust, cost-effective procurement and experimental reproducibility, contrasting with less common or custom-synthesized isatin analogs.

Synthetic Chemistry Process Development Procurement

Evidence-Backed Application Scenarios for Benzylisatin (CAS 1217-89-6) in Scientific Research and Industrial R&D


Scaffold for Next-Generation Anticancer Drug Discovery

Benzylisatin is a proven starting point for developing novel anticancer agents with potentially superior efficacy and reduced off-target effects. As demonstrated by a head-to-head study, an N-Benzylisatin-aryl-hydrazone derivative exhibited a 3.5-fold improvement in antiproliferative activity (IC50 of 4.35 µM) against A549 lung cancer cells compared to the clinical drug Gefitinib (IC50 15.23 µM) [1]. The same derivative class showed no antimicrobial activity up to 100 µg/disc, indicating a potentially favorable safety profile. This evidence positions Benzylisatin as a strategic scaffold for medicinal chemistry programs focused on lung and other cancers.

Development of Potent, Non-Peptidic Caspase Inhibitors

The N-benzyl motif on the isatin core is a key pharmacophore for achieving nanomolar potency against executioner caspases. An N-benzylisatin sulfonamide analog was shown to inhibit Caspase-7 with an IC50 of 15.1 nM, a level of activity that is dramatically higher than that of unsubstituted N-phenyl isatin analogs [REFS-2, REFS-3]. This makes Benzylisatin a privileged scaffold for developing high-value research tools for studying apoptosis, neuroinflammation, and other caspase-mediated diseases, and for initiating drug discovery programs in these areas.

Precise Analytical Tracking in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Benzylisatin offers a distinct advantage in analytical method development due to its unique and well-characterized MS/MS fragmentation pathway. Unlike N-alkyl isatins, N-benzylisatins undergo a diagnostic C-C bond cleavage to produce a characteristic [RNCH2]+ fragment, which serves as a unique signature for tracking the parent compound and its metabolites in complex biological matrices [4]. This property is invaluable for quantitative bioanalysis, metabolism studies, and impurity profiling in early-stage drug development, providing a level of analytical clarity that simplifies method development and increases data confidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzylisatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.